N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide

CAS No.: 1105228-89-4

Cat. No.: VC5287967

Molecular Formula: C16H12FN3OS

Molecular Weight: 313.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105228-89-4 |

|---|---|

| Molecular Formula | C16H12FN3OS |

| Molecular Weight | 313.35 |

| IUPAC Name | 2-anilino-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H12FN3OS/c17-11-5-4-8-13(9-11)18-15(21)14-10-22-16(20-14)19-12-6-2-1-3-7-12/h1-10H,(H,18,21)(H,19,20) |

| Standard InChI Key | ZETZHNBDEPTICQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F |

Introduction

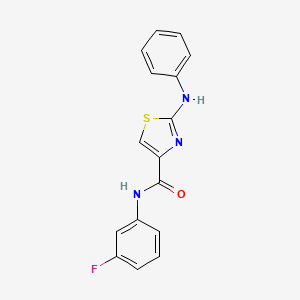

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-(3-fluorophenyl)-2-(phenylamino)-1,3-thiazole-4-carboxamide, reflecting its substitution pattern. Its molecular formula is C₁₆H₁₃FN₄OS, corresponding to a molecular weight of 336.37 g/mol . The presence of fluorine at the meta position of the phenyl ring and the phenylamino group at the thiazole’s 2-position distinguishes it from simpler thiazole analogs.

Structural Depiction

The compound’s structure comprises:

-

A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).

-

A carboxamide group (-CONH-) at position 4, linked to a 3-fluorophenyl substituent.

-

A phenylamino group (-NH-C₆H₅) at position 2.

This arrangement creates a planar, conjugated system that may influence its electronic properties and binding interactions with biological targets .

Spectroscopic Data

Physicochemical Properties

-

logP: Analogous compounds with fluorophenyl and aryl amino substituents exhibit logP values ranging from 3.5–4.5, suggesting moderate lipophilicity .

-

Solubility: Thiazole derivatives with polar carboxamide groups generally show poor aqueous solubility (logSw ≈ -4.5) , necessitating formulation with co-solvents for biological testing.

-

Hydrogen Bonding: The carboxamide group contributes 2 hydrogen bond acceptors and 1 donor, while the phenylamino group adds 1 donor, potentially influencing protein-binding interactions .

Synthesis and Manufacturing

-

Thiazole Ring Formation: Condensation of α-haloketones with thioamides or thioureas.

-

Carboxamide Introduction: Coupling of thiazole-4-carboxylic acid derivatives with amines using activating agents like HATU or EDCI .

-

Functionalization: Late-stage fluorination or Suzuki-Miyaura coupling to install aryl groups .

A hypothetical synthesis might proceed via Hantzsch thiazole synthesis, followed by amide bond formation with 3-fluoroaniline. Purification would likely involve column chromatography or recrystallization, given the compound’s anticipated moderate polarity .

| Code | Precautionary Measure |

|---|---|

| P261 | Avoid inhalation of dust/particles |

| P280 | Wear protective gloves, clothing, and eye/face protection |

| P305+P351+P338 | If in eyes, rinse cautiously with water for several minutes |

| P310 | Immediately call a poison center or physician |

| P405 | Store locked away |

Key hazards include potential respiratory irritation, skin sensitization, and environmental toxicity. Proper personal protective equipment (PPE) and fume hood use are mandatory during handling .

Applications and Industrial Relevance

Current applications of N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide appear limited to research use, particularly in:

-

Medicinal Chemistry: As a scaffold for developing kinase inhibitors or antimicrobial agents.

-

Chemical Biology: Probing thiazole-dependent enzymatic pathways.

Its commercial availability (CAS 1105228-89-4) from suppliers like Bide Pharm underscores its utility as a building block in drug discovery pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume